molecular formula C21H26N6O15P2 B12361425 Nicotinamide purin-6-ol-dinucleotide

Nicotinamide purin-6-ol-dinucleotide

Cat. No.: B12361425
M. Wt: 664.4 g/mol
InChI Key: DGVSIBCCYUVRNA-NNYOXOHSSA-N
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Description

Nicotinamide purin-6-ol-dinucleotide is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide, which is essential for energy production and cellular metabolism. This compound is involved in redox reactions, serving as a coenzyme in various enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide purin-6-ol-dinucleotide typically involves the condensation of nicotinamide with purin-6-ol, followed by phosphorylation. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the compound through optimized metabolic pathways. The fermentation broth is then subjected to purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Nicotinamide purin-6-ol-dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include nicotinamide mononucleotide and other related nucleotides, which are crucial for cellular functions.

Scientific Research Applications

Nicotinamide purin-6-ol-dinucleotide has a wide range of applications in scientific research:

    Chemistry: It is used as a coenzyme in various biochemical assays to study redox reactions and enzyme kinetics.

    Biology: The compound is essential for studying cellular metabolism and energy production.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and age-related diseases by boosting cellular NAD+ levels.

    Industry: It is used in the production of dietary supplements and anti-aging products due to its role in cellular health.

Mechanism of Action

Nicotinamide purin-6-ol-dinucleotide exerts its effects by participating in redox reactions as a coenzyme. It acts as a hydride acceptor in its oxidized form and a hydride donor in its reduced form. This compound is involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair and gene expression regulation.

Comparison with Similar Compounds

  • Nicotinamide adenine dinucleotide (NAD+)
  • Nicotinamide mononucleotide (NMN)
  • Nicotinamide riboside (NR)

Comparison: Nicotinamide purin-6-ol-dinucleotide is unique due to its specific structure, which allows it to participate in a broader range of biochemical reactions compared to its analogs. While NAD+ is primarily involved in redox reactions, this compound also has roles in signaling pathways and cellular communication.

Properties

Molecular Formula

C21H26N6O15P2

Molecular Weight

664.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

DGVSIBCCYUVRNA-NNYOXOHSSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N

Origin of Product

United States

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